molecular formula C19H16BrClN2O2 B3460214 6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one

6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one

Cat. No.: B3460214
M. Wt: 419.7 g/mol
InChI Key: ZWGUMVQTZLPLFE-UHFFFAOYSA-N
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Description

6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and morpholine groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the diastereoselective synthesis process, which can be used to prepare quinoline derivatives with high stereochemical purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. For instance, quinoline derivatives are known to inhibit the activity of epidermal growth factor receptor (EGFR), which plays a critical role in cell signaling pathways related to cancer . The compound may also interfere with other cellular processes, such as DNA replication and repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one is unique due to the presence of the morpholine group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O2/c20-13-3-6-16-15(11-13)17(12-1-4-14(21)5-2-12)18(19(24)22-16)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGUMVQTZLPLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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